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molecular formula C6H16OSi B047037 3-(Trimethylsilyl)-1-propanol CAS No. 2917-47-7

3-(Trimethylsilyl)-1-propanol

Cat. No. B047037
M. Wt: 132.28 g/mol
InChI Key: YNUUCDHAZGAVEZ-UHFFFAOYSA-N
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Patent
US05502054

Procedure details

To 12.5 mL of water was added 8.73 g (0.0873 mole) of chromium trioxide which was mixed until all solid had dissolved. This solution was immersed in an ice/water bath, and 13.4 g (7.3 mL, 0.137 mole) of concentrated sulfuric acid (18M) was added cautiously. This was followed by the addition of 25 mL of water. The solution was then cooled to 0°-5° C. and added to a stirred solution of 16.5 g (0.125 mole) of 4,4-dimethyl-4-silapentanol in 800 mL of acetone which had been cooled to 0°-10° C. in an ice/water bath. During the addition the temperature was maintained at 20° C., and stirring was continued for three hours after the addition was complete. At the conclusion of this period sodium bisulfite was added to the reaction mixture in small portions until the brown color of chromic acid had disappeared from the upper layer. The two layers were separated, and the dense, green lower layer was extracted with 200 mL of petroleum ether. The layers were separated, and the upper layer was added to the upper layer which had been previously separated. This caused two phases to form. The layers were separated, and the lower layer was added to the lower layer from the reaction mixture. The combined lower layers were extracted three times with 200 mL of petroleum ether. The extracts were combined with the previously separated petroleum ether extract, and this mixture was successively washed twice with a saturated aqueous solution of sodium chloride, twice with a saturated aqueous solution of sodium bicarbonate, and finally with a saturated aqueous solution of sodium chloride. After being dried over anhydrous magnesium sulfate, the solvent was evaporated from the combined extracts under reduced pressure, leaving 4,4-dimethyl-4-silapentanoic acid as a residue. The NMR spectrum was consistent with the proposed structure. This is the method described in Organic Synthesis, Vol. V, p 866.
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
8.73 g
Type
catalyst
Reaction Step Five
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][Si:7]([CH3:13])([CH3:12])[CH2:8][CH2:9][CH2:10][OH:11].S(=O)(O)[O-:15].[Na+].[Cr](O)(O)(=O)=O>CC(C)=O.[O-2].[O-2].[O-2].[Cr+6].O>[CH3:6][Si:7]([CH3:13])([CH3:12])[CH2:8][CH2:9][C:10]([OH:15])=[O:11] |f:2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
7.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
C[Si](CCCO)(C)C
Name
Quantity
800 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)(O)O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
8.73 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Name
Quantity
12.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was mixed until all solid
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
This solution was immersed in an ice/water bath
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 0°-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
had been cooled to 0°-10° C. in an ice/water bath
ADDITION
Type
ADDITION
Details
During the addition the temperature
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the dense, green lower layer was extracted with 200 mL of petroleum ether
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
the upper layer was added to the upper layer which
CUSTOM
Type
CUSTOM
Details
had been previously separated
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
the lower layer was added to the lower layer from the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
were extracted three times with 200 mL of petroleum ether
EXTRACTION
Type
EXTRACTION
Details
extract
WASH
Type
WASH
Details
this mixture was successively washed twice with a saturated aqueous solution of sodium chloride, twice with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the combined extracts under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C[Si](CCC(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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